molecular formula C14H15NO2S B5885838 2H-chromen-3-yl(morpholin-4-yl)methanethione

2H-chromen-3-yl(morpholin-4-yl)methanethione

Cat. No.: B5885838
M. Wt: 261.34 g/mol
InChI Key: IYCJMBNYCKBTPD-UHFFFAOYSA-N
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Description

2H-chromen-3-yl(morpholin-4-yl)methanethione is a compound that belongs to the class of heterocyclic organic compounds It features a chromene ring fused with a morpholine ring, and a methanethione group attached to the morpholine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromen-3-yl(morpholin-4-yl)methanethione typically involves the reaction of a chromene derivative with a morpholine derivative under specific conditions. One common method involves the use of a coupling reaction between 3-formylchromone and morpholine-4-carbothioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-chromen-3-yl(morpholin-4-yl)methanethione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-chromen-3-yl(morpholin-4-yl)methanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-chromen-3-yl(morpholin-4-yl)methanethione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Morpholin-4-yl)carbothioyl]benzoic acid
  • 1H-Benzimidazol-2-yl(morpholin-4-yl)methanethione
  • 3-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Uniqueness

2H-chromen-3-yl(morpholin-4-yl)methanethione is unique due to its specific combination of a chromene ring, morpholine ring, and methanethione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

IUPAC Name

2H-chromen-3-yl(morpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c18-14(15-5-7-16-8-6-15)12-9-11-3-1-2-4-13(11)17-10-12/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJMBNYCKBTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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